2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (4-Me-MBI) is a substituted heterocyclic thione, a member of the mercaptobenzimidazole class of compounds. This class is widely utilized in industrial and research settings as corrosion inhibitors for copper and steel alloys, and as antioxidants or secondary accelerators in rubber vulcanization [REFS-1, REFS-2]. The core value proposition of these compounds stems from their ability to form protective films on metal surfaces or to modulate polymer curing processes. Selection within this class is highly dependent on specific performance requirements related to processing temperature, formulation compatibility, and safety profile, as simple substitution with the parent compound, 2-Mercaptobenzimidazole (MBI), is often not viable [3].
Procuring 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione is a deliberate choice over its unsubstituted parent compound, 2-Mercaptobenzimidazole (MBI, CAS 583-39-1). The methyl group at the 4-position is not a trivial modification; it fundamentally alters the molecule's steric profile, electron distribution, and lipophilicity. These changes directly translate to measurable differences in thermal stability, metabolic pathways, intrinsic molecular activity, and formulation compatibility [REFS-1, REFS-2]. Consequently, substituting 4-Me-MBI with the generic parent compound can lead to process failures, unpredictable performance in corrosion inhibition or polymer curing, and a significantly different toxicological profile, making precise material selection critical for reproducible and safe outcomes.
Unlike its parent compound, 2-Mercaptobenzimidazole (MBI), which has a distinct and high melting point, 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione does not exhibit a clear melting point and instead decomposes with gas evolution . The parent MBI melts consistently in the range of 300-304 °C . This fundamental difference in thermal behavior is critical for procurement decisions related to high-temperature processing applications.
| Evidence Dimension | Thermal Behavior |
| Target Compound Data | Decomposes with gas evolution; no melting point determined |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (CAS 583-39-1): Melts at 300-304 °C |
| Quantified Difference | Qualitatively different thermal transition (Decomposition vs. Melting) |
| Conditions | Standard thermal analysis |
This dictates the compound's suitability for specific polymer processing or formulation workflows, as its thermal stability window is fundamentally different from the common substitute.
In comparative toxicokinetic studies in rats, methylated MBI derivatives, including 4-methyl-MBI, were found to be significantly less toxic than the parent compound, 2-Mercaptobenzimidazole (MBI) [1]. After repeated oral administration, MBI showed marked increases in maximum plasma concentration (Cmax) and area under the curve (AUC), indicating accumulation. In contrast, 4-methyl-MBI was essentially cleared from the blood within 10 hours and its Cmax and AUC decreased markedly, suggesting metabolic enzyme induction that enhances its clearance [1].
| Evidence Dimension | Toxicokinetics after repeated oral administration |
| Target Compound Data | Cmax and AUC decreased markedly; rapid clearance from blood (<10h) |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (MBI): Cmax and AUC increased markedly (accumulation) |
| Quantified Difference | Opposite accumulation/clearance profiles |
| Conditions | Repeated oral administration (0.3-0.6 mmol/kg) in male Wistar rats for 2 weeks |
For applications like rubber manufacturing, selecting the 4-methyl derivative offers a significant advantage in terms of reduced systemic toxicity and bioaccumulation, impacting worker safety and environmental considerations.
The positional placement of the methyl group significantly alters the molecule's inhibitory potential. In an in-vitro assay measuring inhibition of lactoperoxidase, 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione showed an IC50 of 45.6 µM. This is more than double the IC50 of the parent compound, 2-Mercaptobenzimidazole (MBI), which had an IC50 of 20.6 µM, indicating lower potency in this specific assay [1]. The positional isomer, 5-methyl-MBI, had an intermediate potency (IC50 = 31.6 µM), confirming that the substituent position is critical to molecular function.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 45.6 µM |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (MBI): 20.6 µM; 5-Methyl-MBI: 31.6 µM |
| Quantified Difference | 2.2-fold higher IC50 (lower potency) vs. parent MBI |
| Conditions | In-vitro lactoperoxidase inhibition assay |
This demonstrates that 4-Me-MBI is not a drop-in replacement for MBI; its specific structure-activity relationship must be accounted for, justifying its selection for applications where its distinct activity profile is required.
The addition of a methyl group increases the lipophilicity of the benzimidazolethione core. This structural modification enhances the solubility and dispersibility of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione in organic and non-polar environments compared to the unsubstituted, more polar 2-Mercaptobenzimidazole [REFS-1, REFS-2]. This makes the 4-methyl derivative a more suitable candidate for incorporation into polymer matrices, oils, greases, and organic coatings where the parent compound may exhibit poor solubility or dispersion.
| Evidence Dimension | Lipophilicity / Organic-phase compatibility |
| Target Compound Data | Higher lipophilicity due to methyl substituent |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (MBI): Lower lipophilicity, more polar |
| Quantified Difference | Not specified; based on established chemical principles |
| Conditions | Formulation in non-aqueous media (e.g., polymer melts, organic solvents, oils) |
For developing homogeneous non-aqueous formulations, such as anti-corrosion greases or antioxidant-loaded polymers, procuring the 4-methyl derivative can prevent issues of insolubility and phase separation common with the parent compound.
Where the goal is to develop rubber compounds with effective antioxidant properties while minimizing worker exposure and potential for bioaccumulation, this compound is a rational choice. Its demonstrated lower systemic toxicity and faster metabolic clearance compared to the industry-standard 2-Mercaptobenzimidazole (MBI) support its use in applications governed by stringent occupational health and safety standards [1].
This compound is well-suited for formulating anti-corrosion packages for use in organic media. Its enhanced lipophilicity relative to the parent MBI promotes better solubility and homogeneity in lubricating greases, polymer-based protective coatings, and industrial oils, preventing inhibitor drop-out and ensuring consistent performance.
For polymer composite applications where processing temperatures must be carefully managed, the distinct thermal profile of 4-Me-MBI (decomposition without melting) makes it a specific choice. It is suitable for systems where the high melting point of MBI (over 300 °C) is undesirable or incompatible with other components, or where a controlled decomposition might be leveraged.
In research contexts, this compound serves as a critical tool for investigating how methyl group substitution at the 4-position impacts performance. Its quantifiable difference in activity compared to both the parent MBI and the 5-methyl isomer allows for systematic studies on the mechanism of corrosion inhibition or antioxidant activity, leading to the design of more targeted molecules [1].
Irritant;Health Hazard;Environmental Hazard